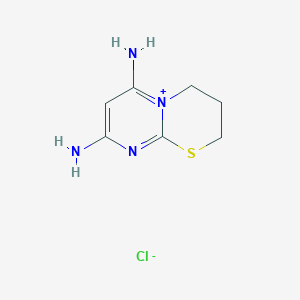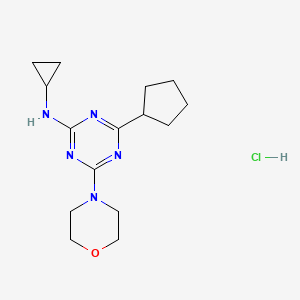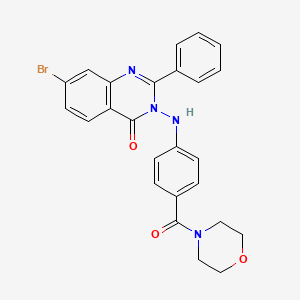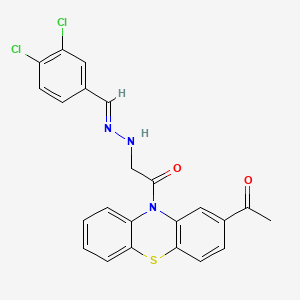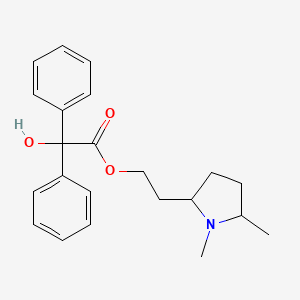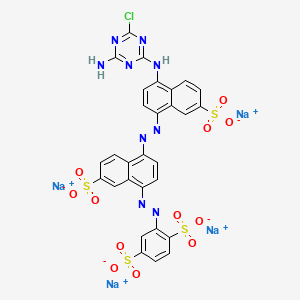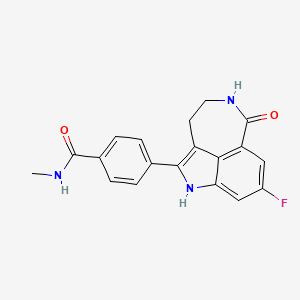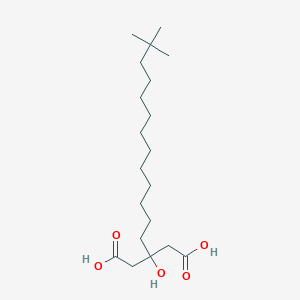
(E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-tryptophan phenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-tryptophan phenyl ester is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a furan ring, a tryptophan moiety, and a phenyl ester group, which contribute to its diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-tryptophan phenyl ester typically involves multi-step organic reactions. The initial step often includes the formation of the furan ring, followed by the introduction of the tryptophan moiety through peptide coupling reactions. The final step involves esterification to attach the phenyl ester group. Common reagents used in these reactions include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide), as well as catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated synthesis platforms can also streamline the production process, ensuring consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-tryptophan phenyl ester undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The keto group can be reduced to a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of amides or esters.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-tryptophan phenyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it a valuable tool for investigating cellular processes and protein functions.
Medicine
In medicine, this compound is being explored for its potential therapeutic applications. Its structural similarity to natural amino acids and peptides allows it to mimic biological activity, making it a candidate for drug development.
Industry
In industrial applications, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for the synthesis of polymers and other high-performance materials.
Wirkmechanismus
The mechanism of action of (E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-tryptophan phenyl ester involves its interaction with specific molecular targets. The furan ring and tryptophan moiety allow it to bind to proteins and enzymes, modulating their activity. This interaction can affect various cellular pathways, leading to changes in cellular function and behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-tryptophan methyl ester
- (E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-tryptophan ethyl ester
- (E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-tryptophan butyl ester
Uniqueness
(E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-tryptophan phenyl ester stands out due to its phenyl ester group, which imparts unique chemical reactivity and biological activity. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various scientific applications.
Eigenschaften
CAS-Nummer |
159086-08-5 |
|---|---|
Molekularformel |
C26H24N2O4 |
Molekulargewicht |
428.5 g/mol |
IUPAC-Name |
phenyl (2S)-2-[[(E)-5-(furan-2-yl)-3-oxopent-4-enyl]amino]-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C26H24N2O4/c29-20(12-13-21-9-6-16-31-21)14-15-27-25(26(30)32-22-7-2-1-3-8-22)17-19-18-28-24-11-5-4-10-23(19)24/h1-13,16,18,25,27-28H,14-15,17H2/b13-12+/t25-/m0/s1 |
InChI-Schlüssel |
FDKNOAJBOXJREX-SDQWYYNMSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)OC(=O)[C@H](CC2=CNC3=CC=CC=C32)NCCC(=O)/C=C/C4=CC=CO4 |
Kanonische SMILES |
C1=CC=C(C=C1)OC(=O)C(CC2=CNC3=CC=CC=C32)NCCC(=O)C=CC4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






